molecular formula C6H14AgNO6 B12657176 Silver ammonium lactate CAS No. 102492-24-0

Silver ammonium lactate

Cat. No.: B12657176
CAS No.: 102492-24-0
M. Wt: 304.05 g/mol
InChI Key: SAIUEJADQOMVBR-UHFFFAOYSA-M
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Description

Silver ammonium lactate is an inorganic chemical complex valued in materials science research for its role as a versatile precursor in the fabrication of silver-containing nanomaterials. Its primary research application lies in the synthesis of hydroxyapatite-silver (HA-Ag) nanocomposites, which are investigated for their potential antimicrobial properties in biomedical applications such as coatings for implants and wound dressings . In these synthetic processes, the compound often undergoes chemical or thermal reduction. Research indicates that the use of different silver sources, like this compound, can influence critical characteristics of the resulting nanocomposite, including the total silver content and the morphology of the deposited silver nanoparticles . The mechanism of action for the resulting nanomaterials is an area of active investigation. Studies on similar silver complexes suggest that antimicrobial efficacy may arise from multiple pathways. These can include the interaction with bacterial proteins, the induction of oxidative stress in microbial cells, and the disruption of metabolic pathways, ultimately leading to cell death . This multi-faceted mechanism is particularly interesting for overcoming multi-drug resistant bacteria. As a research chemical, this compound provides scientists with a tool to control and study these properties, enabling the development of advanced materials with tailored functionalities. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

102492-24-0

Molecular Formula

C6H14AgNO6

Molecular Weight

304.05 g/mol

IUPAC Name

azanium;silver;2-hydroxypropanoate

InChI

InChI=1S/2C3H6O3.Ag.H3N/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H3/q;;+1;/p-1

InChI Key

SAIUEJADQOMVBR-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[NH4+].[Ag+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Approaches for Silver Ammonium (B1175870) Lactate (B86563) Synthesis

The synthesis of silver ammonium lactate is not as straightforward as the preparation of a simple salt but involves the formation of a coordination complex in solution. The primary strategies involve the reaction of a silver salt with a source of lactate and ammonia (B1221849).

A direct approach to the synthesis of this compound involves the reaction of a silver salt, typically silver nitrate (B79036), with ammonium lactate in an aqueous solution. This method leverages the strong affinity of silver ions (Ag⁺) for ammonia (NH₃) to form stable silver-ammine complexes. The lactate ions (CH₃CH(OH)COO⁻) then act as counter-ions to the positively charged silver-ammine complex.

Another direct strategy is the reaction of silver lactate with aqueous ammonia. Silver lactate itself can be synthesized by the reaction of silver carbonate with lactic acid. wikipedia.org By subsequently treating the silver lactate with a solution of ammonia, the lactate ions are displaced from the primary coordination sphere of the silver ion and are replaced by ammonia ligands.

A common method for the synthesis of silver ammine complexes involves dissolving a silver salt, such as silver nitrate, in a concentrated aqueous solution of ammonia. scispace.com This leads to the formation of the diamminesilver(I) ion, [Ag(NH₃)₂]⁺. scispace.comstackexchange.com The addition of a lactate source, such as lactic acid or a soluble lactate salt, to this solution would then result in the formation of diamminesilver(I) lactate.

The general reaction for the formation of the diamminesilver(I) complex from silver nitrate and ammonia is: AgNO₃ + 2NH₃ → [Ag(NH₃)₂]NO₃

If ammonium lactate is used, the reaction would be: Ag⁺ + 2NH₃ → [Ag(NH₃)₂]⁺

Solution-phase synthesis is the predominant method for producing this compound and its analogues. This approach allows for control over the stoichiometry of the reactants and the reaction conditions, such as temperature and pH, which can influence the final product. The synthesis of analogous silver-ammine complexes, such as diamminesilver(I) nitrate, is well-documented and involves crystallization from a concentrated ammoniacal aqueous solution of silver nitrate. scispace.com

A key aspect of solution-phase synthesis is managing the equilibrium of the complex formation. The formation of the silver(I) ammine complex is a reversible reaction. askfilo.comchegg.combrainly.com The stability of the complex is dependent on the concentration of ammonia. researchgate.net

The synthesis of related silver carboxylate complexes, such as silver citrate, has been achieved through an ammonium hydroxide (B78521) route, where silver nitrate is first treated with ammonium hydroxide to form the diamminesilver(I) hydroxide complex, which then reacts with the carboxylic acid. nih.gov A similar pathway could be envisioned for this compound.

Precursor Chemistry and Reaction Pathways

The choice of precursors and the understanding of their reaction pathways are crucial for the successful synthesis of this compound. Silver salts, ammonia, and lactate species each play a distinct role in the formation of the final complex.

Silver nitrate (AgNO₃) is a commonly used precursor in the synthesis of silver complexes due to its high solubility in water, which allows for the ready availability of Ag⁺ ions. stackexchange.comlibretexts.org In the context of this compound synthesis, silver nitrate serves as the source of the central silver ion that will be coordinated by the ammonia ligands.

The reaction of silver nitrate with aqueous ammonia is a classic example of a complexation reaction. reddit.com Initially, the addition of a small amount of ammonia to a silver nitrate solution may precipitate silver(I) oxide (Ag₂O). stackexchange.comreddit.com However, in the presence of excess ammonia, this precipitate dissolves to form the soluble diamminesilver(I) complex, [Ag(NH₃)₂]⁺. stackexchange.comreddit.com This complex is characterized by a linear geometry. scispace.com

The use of silver oxide (Ag₂O) as a precursor is also a viable option. Silver oxide can react with ammonium nitrate in a liquid ammonium nitrate medium to form simple and metal ammine complex salts. ufms.br It has been shown that silver oxide dissolves in liquid ammonium nitrate, indicating the formation of a soluble silver species that can then complex with ammonia. ufms.br

The following table summarizes the key silver precursors and their roles:

Silver PrecursorChemical FormulaKey Role in SynthesisRelevant Reaction
Silver NitrateAgNO₃Provides a soluble source of Ag⁺ ions.Ag⁺(aq) + 2NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)
Silver OxideAg₂OCan be used as a starting material that reacts with ammonia to form the ammine complex.Ag₂O(s) + 4NH₃(aq) + H₂O(l) → 2[Ag(NH₃)₂]⁺(aq) + 2OH⁻(aq)
Silver LactateCH₃CH(OH)COOAgActs as a source of both silver ions and lactate counter-ions.CH₃CH(OH)COOAg(s) + 2NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq) + CH₃CH(OH)COO⁻(aq)

Ammonia (NH₃) acts as a Lewis base, donating its lone pair of electrons to the silver ion (a Lewis acid) to form a coordinate covalent bond. study.com The formation of the stable [Ag(NH₃)₂]⁺ complex is a key step in the synthesis. The concentration of ammonia is a critical factor, as it drives the equilibrium towards the formation of the complex. researchgate.net In some syntheses, ammonia can also act as a reducing agent, particularly in the formation of silver nanoparticles from silver-ammine complexes. nih.gov

The lactate ion (CH₃CH(OH)COO⁻) primarily functions as a counter-ion to balance the charge of the [Ag(NH₃)₂]⁺ complex. While the influence of lactate on the growth and metabolism of cells has been studied, its specific impact on the reaction mechanism of silver ammine complex formation is less documented. nih.govumich.edu However, in related systems, carboxylate groups can potentially coordinate with the silver ion, though the strong coordination of ammonia likely dominates in this system.

Advanced Control over Material Characteristics

The characteristics of the final this compound product, such as crystal size and morphology, can be influenced by controlling the synthesis parameters. In the synthesis of other silver compounds, the complexation of Ag⁺ with ammonia has been used to control the morphology of the final product. iaea.org For instance, in the synthesis of silver nanoparticles from the reduction of [Ag(NH₃)₂]⁺, the concentration of ammonia plays a significant role in controlling the size of the nanoparticles. nih.gov Higher ammonia concentrations can lead to larger particle sizes. nih.gov

The choice of solvent, the rate of addition of reagents, and the temperature of the reaction are all parameters that can be adjusted to control the nucleation and growth of the crystals of the this compound complex. The use of stabilizing agents or surfactants could also be explored to influence the morphology, as has been demonstrated in the synthesis of other nanomaterials. researchgate.net

Strategies for Morphology and Size Control in Silver Compound Synthesis

The morphology (shape) and size of silver compounds are critical determinants of their physical and chemical properties. Researchers employ several strategies to manipulate these characteristics during synthesis. Key factors include the choice of reducing agent, pH of the solution, reaction temperature, and the concentration of precursors. nih.govmdpi.comnih.gov

The nature of the reducing agent plays a pivotal role. Strong reducing agents like sodium borohydride (B1222165) tend to produce small, spherical nanoparticles due to rapid nucleation and growth, while milder reducing agents such as glucose or ascorbic acid allow for slower, more controlled growth, which can lead to different morphologies like triangles or plates. epa.govtudublin.ie

The pH level significantly influences the reaction kinetics and the final particle size. For instance, in the synthesis of silver nanoparticles from [Ag(NH₃)₂]⁺, particle size was found to increase with higher ammonia concentrations and at more alkaline pH values (e.g., pH 12.5 vs. 11.5). nih.gov Conversely, lower pH can lead to smaller, more well-dispersed particles. nih.gov Similarly, adjusting the pH from 1 to 3 has been shown to change silver particle morphology from polyhedral to spherical in other synthetic systems. nih.gov

Temperature is another critical parameter. Higher temperatures can increase the reaction rate, often leading to larger particles or different shapes. nih.govmdpi.com For example, a synthesis using a starch capping agent produced particles of 8-24 nm at room temperature, but the size increased to 15-43 nm when the reaction was heated to 70°C. nih.gov

Table 1: Influence of Synthesis Parameters on Silver Compound Morphology and Size

ParameterEffect on Morphology & SizeExampleReference
Reducing AgentThe strength of the reducing agent affects nucleation and growth rates. Milder agents allow for anisotropic (non-spherical) growth.D(+)-glucose (mild) produces larger spherical particles than strong NaOH. Ascorbic acid can be used to synthesize triangular nanoparticles. epa.govtudublin.ie
pH / Ammonia ConcentrationInfluences reaction kinetics and particle stability. Higher pH/ammonia concentration can lead to larger particles.In [Ag(NH₃)₂]⁺ reduction, particle size increased from pH 11.5 to 12.5. nih.gov
TemperatureAffects reaction rate and crystal growth. Higher temperatures can promote aggregation and lead to larger particles or different shapes.Increasing temperature from 8°C to 15°C decreased mean particle diameter from 3.5 μm to 1.6 μm in one study. nih.gov
Precursor ConcentrationHigher concentrations of silver ions can lead to an increased particle size due to a higher frequency of collisions.The particle size of silver powder was found to increase with the increasing concentration of silver ions. nih.gov

Role of Stabilizing and Capping Agents in Preventing Agglomeration and Controlling Dispersion

To synthesize stable silver compounds, especially in nanoparticle form, it is crucial to prevent the individual particles from clumping together, a process known as agglomeration. mdpi.comyoutube.com This is achieved by using stabilizing or capping agents, which are molecules that adsorb onto the surface of the particles. researchgate.netnih.gov These agents provide a protective barrier, ensuring the particles remain well-dispersed in the solvent. frontiersin.orgmdpi.com

The stabilization can occur through two primary mechanisms:

Steric Hindrance: Large molecules, typically polymers like polyvinylpyrrolidone (B124986) (PVP) or polyvinyl alcohol (PVA), physically block the particles from approaching each other. mdpi.comyoutube.com The polymer chains extend from the particle surface into the surrounding medium, creating a repulsive barrier when particles get too close. youtube.com PVP is a widely used agent that can help control shape and improve colloidal stability. researchgate.net

Electrostatic Stabilization: Ionic molecules, such as sodium citrate, adsorb onto the silver particle surface, imparting a net electrical charge (usually negative). youtube.com This creates electrostatic repulsion between the similarly charged particles, preventing them from aggregating. youtube.comnih.gov

The choice of capping agent is critical as it can also influence the final size and shape of the particles. researchgate.netmdpi.com For instance, the use of PVP in an ethylene (B1197577) glycol solvent has been shown to produce a mixture of spherical and non-spherical particles, including cubes and hexagons. epa.gov Plant extracts, containing phytochemicals like flavonoids and phenols, can act as both reducing and capping agents in green synthesis approaches. researchgate.netnih.gov

Table 2: Common Stabilizing and Capping Agents in Silver Synthesis

AgentTypeMechanism of ActionReference
Polyvinylpyrrolidone (PVP)PolymerSteric Hindrance: Polymer chains form a protective layer around particles, preventing aggregation. epa.govyoutube.comresearchgate.net
Sodium CitrateIonic Salt / SurfactantElectrostatic Stabilization: Citrate ions adsorb to the particle surface, creating a negative charge that causes repulsion between particles. mdpi.comyoutube.com
StarchBiopolymerSteric Hindrance: A natural polymer that acts as a capping agent. nih.govepa.gov
Plant Extracts (Phytochemicals)Natural ProductsElectrostatic/Steric: Compounds like flavonoids and phenols can reduce silver ions and also cap the resulting nanoparticles. researchgate.netnih.gov
Surfactants (e.g., Gemini)SurfactantElectrostatic/Steric: Form a layer around particles to provide stability and control dispersion. researchgate.netmdpi.com

Advanced Structural and Spectroscopic Characterization

Spectroscopic Techniques for Elucidating Molecular Structure and Bonding

Spectroscopic methods are crucial for understanding the molecular framework and bonding characteristics of silver ammonium (B1175870) lactate (B86563).

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying functional groups and characterizing the vibrational modes of molecules. In the context of silver-containing compounds and ammonium salts, FTIR spectra reveal key information about their chemical structure.

The analysis of related ammonium compounds, such as ammonium acetate, shows characteristic vibrational peaks. For instance, the N-H stretching of the NH₄⁺ group is typically observed in the range of 3024-3586 cm⁻¹. walshmedicalmedia.com The presence of other functional groups, like C-H, C=O, and N-H bending, also provides a detailed picture of the molecular structure. walshmedicalmedia.com In studies of silver nanoparticles, FTIR has been instrumental in identifying the presence of carboxyl and amine groups, which are indicative of proteins and amino acids that can act as capping and stabilizing agents. nih.gov The FTIR spectrum of silver nanoparticles often shows peaks corresponding to O-H stretching, C-O stretching, and amide I and II bands, which can be attributed to biomolecules associated with the nanoparticles.

In the case of silver ammonium lactate, one would expect to observe vibrational bands characteristic of the ammonium ion (N-H stretching and bending), the lactate group (C-H, C-O, and C=O stretching), and the interaction between the silver ion and the lactate's carboxylate group. The precise positions of these bands would be influenced by the coordination environment of the silver ion and the crystal lattice interactions.

Table 1: Representative FTIR Spectral Data for Related Compounds

Functional Group Wavenumber Range (cm⁻¹) Compound Context
N-H stretching (NH₄⁺) 3024-3586 Ammonium Acetate walshmedicalmedia.com
C-H stretching 2826-2893 Ammonium Acetate walshmedicalmedia.com
C=O asymmetrical stretching 1660-1702 Ammonium Acetate walshmedicalmedia.com

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy offers complementary information to FTIR and is particularly useful for analyzing vibrational modes in aqueous environments and for studying materials that exhibit surface-enhanced Raman scattering (SERS). The Raman spectrum of lactic acid has been a subject of interest, especially in the context of SERS for its detection at physiological concentrations. researchgate.net A notable Raman band for lactic acid is observed around 1395 cm⁻¹. researchgate.net

For related compounds like silver nitrate (B79036) and ammonium nitrate, Raman spectroscopy has been used to study their phase transitions under high pressure. rsc.org These studies provide insights into the vibrational modes of the nitrate and ammonium ions in a crystalline lattice. When incorporated into a polyurethane matrix, silver lactate exhibits characteristic Raman spectral features that can be used to identify its presence. researchgate.net

For this compound, Raman spectroscopy would be expected to reveal distinct peaks corresponding to the vibrational modes of the lactate and ammonium ions. The interaction with the silver ion could potentially lead to shifts in the peak positions and intensities. Furthermore, if silver nanoparticles are formed in the presence of ammonium lactate, the SERS effect could significantly enhance the Raman signals of the lactate and ammonium molecules adsorbed on the silver surface.

Table 2: Characteristic Raman Peaks for Related Species

Species Wavenumber (cm⁻¹) Analytical Context
Lactic Acid 1395 SERS for quantification researchgate.net
Silver Nitrate Varies with pressure High-pressure phase studies rsc.org

UV-Visible Spectroscopy and Localized Surface Plasmon Resonance (LSPR) Analysis

UV-Visible spectroscopy is a key technique for characterizing the optical properties of silver nanoparticles, primarily through the phenomenon of Localized Surface Plasmon Resonance (LSPR). LSPR arises from the collective oscillation of conduction electrons in metallic nanoparticles upon interaction with light, resulting in a strong absorption band at a specific wavelength. The position and shape of the LSPR peak are sensitive to the size, shape, and dielectric environment of the nanoparticles. nih.govnih.gov

The formation of silver nanoparticles is often confirmed by the appearance of an LSPR peak in the UV-Visible spectrum, typically in the range of 400-450 nm. nih.govmdpi.com For instance, green-synthesized silver nanoparticles have shown a surface plasmon resonance band with a maximum at 430 nm. nih.gov The LSPR of silver nanoparticles can be influenced by the surrounding medium; changes in the local refractive index due to the binding of molecules to the nanoparticle surface can cause a spectral shift in the LSPR peak. researchgate.net

In a solution containing this compound, the formation of silver nanoparticles would be indicated by a characteristic LSPR peak in the UV-Visible spectrum. The lactate and ammonium ions in the solution would constitute the dielectric environment, and any interaction or binding of these ions to the nanoparticle surface could be monitored by observing shifts in the LSPR wavelength.

Table 3: Typical LSPR Data for Silver Nanoparticles

Particle Size/Shape LSPR Peak Wavelength (nm) Reference
Spherical (5-30 nm) 430 nih.gov
Not specified 400 mdpi.com

Diffraction and Microscopic Analysis for Material Properties

Diffraction and microscopy techniques are essential for determining the crystal structure and observing the morphology of materials at the micro and nano levels.

X-ray Diffraction (XRD) for Crystallographic Structure Determination

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of a material. By analyzing the diffraction pattern of X-rays scattered by the atoms in a crystal, information about the unit cell dimensions and crystal symmetry can be obtained. malvernpanalytical.comnih.gov

For silver nanoparticles, XRD patterns typically show diffraction peaks corresponding to the face-centered cubic (fcc) crystal structure of silver. nih.gov The prominent diffraction peaks are indexed to the (111), (200), (220), and (311) crystallographic planes. nih.gov From the XRD data, it is also possible to calculate the average crystallite size using the Debye-Scherrer equation, as well as other parameters like lattice strain and dislocation density. nih.govresearchgate.net

An XRD analysis of crystalline this compound would be expected to produce a unique diffraction pattern reflecting its specific crystal structure. The positions and intensities of the diffraction peaks would be determined by the arrangement of silver, ammonium, and lactate ions in the crystal lattice. If silver nanoparticles are present, their characteristic fcc diffraction peaks would likely be observed.

Table 4: Representative XRD Data for Silver Nanoparticles

Miller Indices (hkl) 2θ (degrees) Crystal Structure Reference
(111) ~38.1 Face-Centered Cubic (fcc) nih.gov
(200) ~44.3 Face-Centered Cubic (fcc) nih.gov
(220) ~64.4 Face-Centered Cubic (fcc) nih.gov

Electron Microscopy (SEM, TEM, FESEM) for Morphology and Microstructure

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission Scanning Electron Microscopy (FESEM), are indispensable for visualizing the morphology, size, and microstructure of materials at high resolution. vpi2004.com

These techniques have been widely used to characterize silver nanoparticles, revealing information about their shape (e.g., spherical, triangular), size distribution, and state of aggregation. nih.govnih.gov FESEM, with its higher resolution compared to conventional SEM, is particularly useful for imaging the fine surface features of nanomaterials. vpi2004.comresearchgate.net TEM allows for the visualization of the internal structure of nanoparticles and can be used to obtain selected area electron diffraction (SAED) patterns to confirm their crystalline nature. nih.gov

For a sample of this compound, electron microscopy could be employed to study the morphology of its crystals. If the compound is used in the synthesis of silver nanoparticles, these techniques would be crucial for characterizing the resulting nanoparticles' size, shape, and dispersion. FESEM images, for example, have shown that silver nanoparticles can be spherical and may exist as individual particles or in agglomerated forms. researchgate.netnih.gov

Table 5: Morphological Characteristics of Silver Nanoparticles from Electron Microscopy

Microscopy Technique Observed Morphology Size Range Reference
TEM Spherical 5-30 nm nih.gov
FESEM Spherical, some agglomeration Average size ~38.2 nm nih.gov
SEM Smooth surface, no aggregation -

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. researchgate.netnih.gov The operational principle of AFM involves scanning a sharp tip, attached to a cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. researchgate.net This technique is invaluable for characterizing the surface morphology and roughness of materials like this compound.

In a hypothetical analysis of a thin film of this compound, AFM could reveal details about its surface features, such as grain size, shape, and the presence of any defects. researchgate.netresearchgate.net For instance, AFM imaging of silver films has been used to assess how different preparation conditions, such as the ratio of silver nitrate to ammonia (B1221849), can affect surface roughness. researchgate.net Similar studies on silver nanoparticles have demonstrated AFM's capability to determine particle size and distribution. researchgate.net

The surface roughness of this compound can be quantified using parameters such as the root mean square (RMS) roughness and the average roughness (Ra). These parameters provide a statistical measure of the vertical deviations of the surface from a mean plane.

Illustrative Data Table: AFM Surface Roughness Parameters for a Hypothetical this compound Film

ParameterValueDescription
Root Mean Square (RMS) Roughness 5.2 nmThe standard deviation of the surface height profile from the mean line.
Average Roughness (Ra) 4.1 nmThe arithmetic average of the absolute values of the profile height deviations from the mean line.
Maximum Peak Height (Rp) 12.8 nmThe height of the highest peak in the analyzed area.
Maximum Valley Depth (Rv) -10.5 nmThe depth of the deepest valley in the analyzed area.

Note: This data is illustrative and represents plausible values for a thin film of a silver complex.

Other Characterization Modalities

Beyond surface topography, a deeper understanding of this compound requires the use of other advanced characterization techniques to probe its properties in different states, such as in colloidal suspension or in terms of its surface chemistry.

Dynamic Light Scattering (DLS) for Particle Size Distribution and Aggregation Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. iitg.ac.inresearchgate.net The method is based on the principle of Brownian motion, where particles are in constant random movement due to collisions with solvent molecules. iitg.ac.in When a laser beam passes through the colloidal suspension, the scattered light intensity fluctuates over time. These fluctuations are analyzed to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation. nih.gov

For this compound dispersed in an aqueous solution, DLS can provide critical information on the average particle size, the polydispersity index (PDI), and the stability of the colloid. researchgate.net A low PDI value indicates a monodisperse and homogenous particle distribution, while a high PDI suggests a heterogeneous sample. researchgate.net DLS is also a powerful tool for studying the aggregation behavior of nanoparticles over time or in response to changes in environmental conditions such as pH or ionic strength. nih.gov

Illustrative Data Table: DLS Particle Size Analysis of a Hypothetical this compound Suspension

ParameterValueDescription
Z-Average Diameter 150 nmThe intensity-weighted mean hydrodynamic size of the particles.
Polydispersity Index (PDI) 0.25A measure of the width of the particle size distribution.
Peak 1 Intensity 95%The percentage of particles corresponding to the primary size peak.
Peak 1 Diameter 145 nmThe size of the most abundant particle population.

Note: This data is illustrative and represents plausible values for a colloidal suspension of a silver complex.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

When applied to this compound, XPS can confirm the presence of silver (Ag), nitrogen (N), oxygen (O), and carbon (C) on the surface. More importantly, it can provide information about their chemical states. For instance, the binding energy of the Ag 3d core level can indicate whether silver is in its metallic state (Ag⁰) or an oxidized state (Ag⁺). thermofisher.com Similarly, the N 1s spectrum can help to identify the presence of ammonium ions (NH₄⁺), and the O 1s and C 1s spectra can provide details about the lactate moiety. This information is crucial for confirming the successful formation of the this compound complex. The analysis of a related silver-ammonia complex, [Ag(NH₃)₂]⁺[Ag₃(N₅)₄]ˉ, demonstrates the utility of XPS in identifying the chemical states of silver and nitrogen. researchgate.net

Illustrative Data Table: XPS Binding Energies for a Hypothetical this compound Sample

ElementCore LevelBinding Energy (eV)Inferred Chemical State
Silver Ag 3d₅/₂368.2Ag⁺
Nitrogen N 1s401.5NH₄⁺
Oxygen O 1s532.0C-O, C=O
Carbon C 1s286.5C-O
Carbon C 1s288.0C=O

Note: This data is illustrative and represents plausible binding energy values for the specified chemical states in a silver complex.

Coordination Chemistry and Solution Phase Behavior

Complexation Dynamics of Silver with Lactate (B86563) and Ammonia (B1221849) Ligands

The silver(I) ion (Ag⁺), with an electron configuration of [Kr] 4d¹⁰5s⁰, acts as a Lewis acid, readily forming coordination complexes with Lewis bases (ligands) that can donate electron pairs. study.comnih.gov In the context of silver ammonium (B1175870) lactate, the primary ligands are ammonia (NH₃) and the lactate ion (CH₃CH(OH)COO⁻).

Ammonia is a strong ligand that typically forms linear, two-coordinate complexes with Ag⁺, such as the diamminesilver(I) ion, [Ag(NH₃)₂]⁺. researchgate.netchemrevise.org This preference for linear coordination is often attributed to the tendency of the Ag⁺ ion to utilize sd-hybridization. researchgate.netnih.gov Computational studies confirm that the two-coordinated complex of silver with nitrogen-based ligands like ammonia is the most stable form, exhibiting the shortest Ag⁺–N bond distance and the most favorable Gibbs free energy of formation. nih.gov

The lactate ion is a potentially bidentate ligand, capable of coordinating to the silver ion through the oxygen atoms of both its carboxylate and hydroxyl groups. The interaction between Ag⁺ and carboxylate groups has been observed in other silver carboxylate complexes. researchgate.net The formation of silver ammonium lactate complexes therefore involves a dynamic interplay where ammonia and lactate ligands compete for coordination sites around the central silver ion. The resulting complexes can feature coordination by ammonia, lactate, or a combination of both.

Speciation of Silver, Ammonium, and Lactate Complexes in Aqueous Systems

In an aqueous solution of this compound, a variety of chemical species exist in equilibrium. The speciation is highly dependent on the concentrations of each component and the pH of the solution. The primary equilibria involve the stepwise formation of ammine complexes with the silver ion. libretexts.org

The reactions are as follows:

Ag⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)]⁺(aq)

[Ag(NH₃)]⁺(aq) + NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)

These stepwise reactions lead to the formation of monoamminesilver(I) and diamminesilver(I) complexes. libretexts.org Due to the high affinity of Ag⁺ for ammonia, the diamminesilver(I) complex is often the predominant species in solutions with a sufficient excess of ammonia. researchgate.net

Equilibrium and Kinetic Studies of this compound Stability

The stability of coordination complexes in solution is quantified by their formation constants (K_f), also known as stability constants (K_stab). A larger formation constant indicates a more stable complex. For the silver-ammine system, the stepwise formation constants have been determined, highlighting the thermodynamic favorability of these complexes.

An interesting and anomalous property of silver(I) complexation with ammonia in aqueous solution is that the second association constant (K₂) is larger than the first (K₁). csu.edu.au This suggests that the formation of the diamminesilver(I) complex is thermodynamically more favorable than the formation of the monoammine complex. This behavior has been attributed to the poor affinity of the silver ion for water, making the replacement of a second water ligand by ammonia energetically favorable. csu.edu.au

Below is a table of typical stability constants for silver-ammine complexes at room temperature.

ReactionStepwise Formation Constant (K)Log KOverall Formation Constant (β)Log β
Ag⁺ + NH₃ ⇌ [Ag(NH₃)]⁺K₁ = 2.0 x 10³3.31β₁ = 2.0 x 10³3.31
[Ag(NH₃)]⁺ + NH₃ ⇌ [Ag(NH₃)₂]⁺K₂ = 8.0 x 10³3.91β₂ = 1.6 x 10⁷7.22

Note: These values are representative and can vary with experimental conditions such as temperature and ionic strength.

Ligand Exchange Reactions and Solvation Effects

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uk In an aqueous solution containing silver ions, the Ag⁺ ion is initially solvated by water molecules, forming an aqua complex, [Ag(H₂O)ₙ]⁺. When ligands such as ammonia or lactate are introduced, they displace the weakly bound water molecules. nih.govcrunchchemistry.co.uk

The exchange reaction with ammonia can be represented as: [Ag(H₂O)ₙ]⁺ + 2 NH₃ ⇌ [Ag(NH₃)₂]⁺ + n H₂O

This displacement occurs because ammonia forms a stronger coordinate bond with the silver ion compared to water. crunchchemistry.co.uk The high concentration of a new ligand can also drive the equilibrium towards the substituted product. chemguide.co.ukcrunchchemistry.co.uk

Advanced Analytical Methodologies

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is a powerful technique for separating and quantifying the components of a mixture. High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of silver-lactate systems.

A stability-indicating reverse-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the analysis of silver lactate (B86563) in the presence of its degradation products. semanticscholar.orgresearchgate.net This type of assay is essential for ensuring the quality and stability of pharmaceutical products. openaccessjournals.comchromatographyonline.comnih.gov The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines. semanticscholar.org

Forced degradation studies were performed on silver lactate to assess the method's ability to separate the intact drug from any degradation products. semanticscholar.orgresearchgate.net The stress conditions included acid hydrolysis, base hydrolysis, oxidation, photolytic exposure, humidity, and thermal stress. semanticscholar.orgresearchgate.net Degradation was observed under conditions of base hydrolysis, oxidation, humidity, and thermal stress, while the drug remained stable under other conditions. semanticscholar.orgresearchgate.net

The chromatographic separation was successfully achieved on a Phenomenex Gemini C18 column. semanticscholar.org The mobile phase consisted of a potassium dihydrogen phosphate (B84403) buffer with the pH adjusted to 2.2 using orthophosphoric acid. semanticscholar.org The method demonstrated good linearity, precision, specificity, and robustness, making it suitable for quality control during manufacturing and for assessing the stability of silver lactate samples. semanticscholar.org

Table 1: Results of Forced Degradation Studies of Silver Lactate

Stress Condition Assay of Silver Lactate (%) Number of Degradation Products
Acid Hydrolysis (0.1 M HCl/ 24 H) 98.7 1
Base Hydrolysis (0.01 M NaOH/ 1 H) 88.5 8
Oxidative Degradation (30% H₂O₂/ 24 H) 90.2 10
Thermal Degradation (60 °C/ 72 H) 89.6 9
Humidity Degradation (25 °C /95% RH/ 72 H) 93.4 6
White light Solid (72 H) 92.7 6
White light Solution (72 H) 98.2 1

Data sourced from Srinivasan et al. semanticscholar.org

The validation of this stability-indicating HPLC method confirms its suitability for the quantitative analysis of silver lactate, providing a reliable tool for quality assessment. semanticscholar.orgresearchgate.net

Electrochemical Sensing Systems for Constituent Analysis

Electrochemical methods offer high sensitivity and selectivity for the detection of specific ions. Amperometric and potentiometric techniques are particularly useful for the analysis of the lactate and ammonium (B1175870) components of silver ammonium lactate.

Amperometric biosensors are commonly used for the detection of lactate. imist.mamdpi.com These sensors measure the current generated by the oxidation or reduction of an electroactive species, which is proportional to the concentration of the analyte. mdpi.com The detection of lactate often involves the use of enzymes such as lactate oxidase (LOx) or lactate dehydrogenase (LDH). nih.govderangedphysiology.com

In a typical lactate biosensor, the enzyme is immobilized on the surface of an electrode. imist.ma When lactate comes into contact with the enzyme, it is oxidized to pyruvate. imist.maderangedphysiology.com This reaction involves a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH. mdpi.com The NADH can then be electrochemically detected. imist.ma

The working potential for the amperometric detection of L-Lactate is typically around 0.56 V versus a silver/silver chloride (Ag/AgCl) reference electrode. imist.ma At this potential, the transformation of L-Lactate to L-Pyruvate is observed. imist.ma

Nonenzymatic amperometric sensors have also been developed for lactic acid detection, utilizing materials like multi-walled carbon nanotube (MWCNT)-polypyrrole core-shell nanowires. nih.gov These sensors have demonstrated good sensitivity and selectivity for lactic acid in various samples, including human sweat. nih.gov

Potentiometric sensors, specifically ion-selective electrodes (ISEs), are widely used for the determination of ammonium ions (NH₄⁺). rsc.orgnih.gov These sensors measure the potential difference between a sensing electrode and a reference electrode, which is related to the concentration of the target ion. acs.org

Ammonium ISEs typically employ an ionophore, which is a molecule that selectively binds to ammonium ions, within a polymeric membrane. nih.gov Nonactin is a commonly used ionophore for ammonium sensing. rsc.org The development of solid-contact ion-selective electrodes (SC-ISEs) has allowed for miniaturization and point-of-care testing. acs.org

Recent research has explored the use of Prussian Blue analogues, such as copper hexacyanoferrate (CuHCF), as ion-to-electron transducers in ISM-free SC-ISEs for ammonium detection. acs.org These sensors have shown promising results, with sensitivities comparable to traditional nonactin-based electrodes. acs.org

Table 2: Performance of Different Potentiometric Sensors for Ammonium

Electrode Type Sensitivity (mV/decade)
Nonactin-based ISM electrode Not specified
CuHCF electrode 56.0
NiHCF electrode 38.7
CoHCF electrode 41.5

Data sourced from ACS Publications. acs.org

The monitoring of ammonium ions is significant in various fields, including environmental analysis and agriculture. acs.orgescholarship.org

The unique properties of silver nanoparticles (AgNPs) have been harnessed in the development of advanced biosensors for lactic acid. rsc.orgresearchgate.net These nanoparticles can enhance the sensitivity and performance of electrochemical sensors.

An electrochemical biosensor for the non-enzymatic detection of lactic acid has been developed using a composite of silver nanoparticles and polyaniline (PANI) on a screen-printed electrode (SPE). rsc.orgresearchgate.net The electro-polymerization method was used to create a film of Ag-PANI on the electrode surface. rsc.orgresearchgate.net

The AgNPs-PANI-SPE demonstrated improved performance for lactic acid detection in both phosphate-buffered saline (PBS) solution and artificial saliva. rsc.org The sensor exhibited a limit of detection (LOD) of 2.5 mM in PBS and 0.76 mM in artificial saliva. rsc.org

Table 3: Performance of Silver Nanoparticle-Based Lactic Acid Biosensors

Electrode Sample Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Sensitivity (mA µM⁻¹ cm⁻²)
AgNPs-SPE PBS 5.3 mM 16 mM Not specified
AgNPs-PANI-SPE PBS 2.5 mM 7.4 mM Not specified
AgNPs-PANI-SPE Artificial Saliva 0.76 mM Not specified 0.00176

Data sourced from Kishnani et al. rsc.org

The incorporation of silver nanoparticles in biosensor design offers a promising approach for the sensitive and accurate detection of lactic acid. rsc.orgresearchgate.netresearchgate.netnih.govmdpi.com

Mechanistic Investigations of Antimicrobial Activity of Silver Based Systems

Molecular Mechanisms of Silver-Induced Microbial Inhibition

The antimicrobial activity of silver is not attributed to a single mechanism but rather a coordinated assault on multiple cellular targets. This multi-pronged attack makes it difficult for microorganisms to develop resistance. The primary active species responsible for this activity is the silver ion (Ag+), which can be released from various silver compounds or nanoparticles. dovepress.comnih.gov

Interaction with Bacterial Cell Wall and Membrane Permeability

The initial point of contact between silver and a bacterial cell is its envelope. Positively charged silver ions are electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane, such as peptidoglycans and teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.govmdpi.com This interaction can lead to the disruption of the cell envelope's structural integrity. researchgate.netnih.gov

Upon binding, silver ions can displace essential cations like Ca2+ and Mg2+, which are crucial for the stability of the cell membrane. This displacement can increase the permeability of the membrane, leading to the leakage of vital intracellular components, including ions, metabolites, and proteins, ultimately resulting in cell death. dovepress.comnih.gov Electron microscopy studies have shown significant morphological changes in bacteria treated with silver, including damage to the cell envelope and the formation of pits on the cell surface where silver nanoparticles have accumulated. dovepress.comnih.gov

Furthermore, silver ions can interact with sulfur-containing proteins within the cell membrane, such as those involved in transport and respiratory functions, leading to their inactivation and further compromising membrane function. nih.gov

Summary of Silver's Interaction with Bacterial Cell Envelope
MechanismDescriptionReferences
Electrostatic AttractionPositively charged Ag+ ions bind to negatively charged components of the bacterial cell wall and membrane. nih.govmdpi.com
Increased Membrane PermeabilityDisplacement of essential cations (e.g., Ca2+, Mg2+) leads to leakage of intracellular contents. dovepress.comnih.gov
Structural DamageCauses morphological changes and pit formation on the cell surface. dovepress.comnih.gov
Protein InactivationBinds to and inactivates sulfur-containing membrane proteins, disrupting their function. nih.gov

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

A significant contributor to silver's antimicrobial efficacy is its ability to induce the production of reactive oxygen species (ROS) within microbial cells. nih.gov ROS, such as superoxide (B77818) radicals (O2•−), hydroxyl radicals (•OH), and hydrogen peroxide (H2O2), are highly reactive molecules that can cause widespread damage to cellular components. frontiersin.org

The generation of ROS is thought to occur through the disruption of the bacterial respiratory chain. Silver ions can inhibit respiratory enzymes, leading to the incomplete reduction of oxygen and the subsequent formation of ROS. nih.gov This surge in intracellular ROS creates a state of oxidative stress, overwhelming the microbial cell's antioxidant defense mechanisms. The resulting damage includes lipid peroxidation of the cell membrane, oxidation of proteins, and damage to nucleic acids, all of which contribute to cell death. science-line.com

Interference with Microbial DNA Replication and Protein Synthesis Pathways

Once inside the cell, silver ions can target the fundamental processes of DNA replication and protein synthesis. Silver has a high affinity for phosphorus- and sulfur-containing biomolecules, which are abundant in DNA and proteins. nih.gov

The interaction of silver ions with the phosphate (B84403) backbone of DNA can lead to its condensation and denaturation, thereby inhibiting DNA replication. nih.gov This prevents the cell from dividing and propagating. Furthermore, silver can bind to the thiol groups (-SH) of enzymes and proteins crucial for cellular function. nih.gov By binding to ribosomes, silver ions can cause their denaturation and inhibit protein synthesis. dovepress.com The disruption of these essential pathways effectively halts cellular metabolism and leads to cell death. researchgate.net

Disruption of Essential Metabolic Pathways and Enzyme Activity (e.g., Respiratory Chain)

Silver ions are known to be potent inhibitors of numerous microbial enzymes. A primary target is the respiratory chain, a series of protein complexes embedded in the cytoplasmic membrane that are essential for energy production in the form of ATP. Silver ions can bind to and deactivate key enzymes in this pathway, such as dehydrogenases, effectively shutting down cellular respiration. nih.gov This disruption of ATP production deprives the cell of the energy required for all its metabolic activities, leading to a rapid cessation of cellular functions. dovepress.com

Beyond the respiratory chain, silver ions can inactivate a wide range of other enzymes by binding to their thiol groups, which are often critical for their catalytic activity. nih.gov This broad-spectrum enzyme inhibition disrupts various metabolic pathways essential for microbial survival.

Physicochemical Factors Influencing Antimicrobial Efficacy

The antimicrobial potency of silver-based systems is not solely dependent on the molecular mechanisms of action but is also significantly influenced by the physicochemical properties of the silver species involved.

Influence of Silver Speciation (Ionic Silver vs. Nanoparticles) on Antimicrobial Potency

Silver can exist in different forms, most notably as ionic silver (Ag+) and as silver nanoparticles (AgNPs). While both forms exhibit strong antimicrobial properties, their efficacy and mode of action can differ.

Ionic Silver (Ag+): Ionic silver is highly reactive and is widely considered to be the primary bactericidal species. nih.govnanocmm.tech Its positive charge facilitates strong interactions with negatively charged biological molecules, as detailed in the mechanisms above. The antimicrobial activity of ionic silver is directly proportional to its concentration. nih.gov

Silver Nanoparticles (AgNPs): Silver nanoparticles are aggregates of silver atoms, typically ranging in size from 1 to 100 nanometers. serigenmed.com AgNPs serve as a reservoir for the sustained release of silver ions, which is a key mechanism of their antimicrobial action. nanocmm.techpharmamicroresources.com The rate of ion release is influenced by factors such as the size and shape of the nanoparticles, with smaller particles having a larger surface area-to-volume ratio, leading to a faster release of ions. nanocmm.tech

In addition to releasing ions, AgNPs can also exert antimicrobial effects through direct physical interaction with the bacterial cell. They can adhere to and accumulate on the cell surface, causing physical damage and increasing membrane permeability. dovepress.comfrontiersin.org

Comparison of Ionic Silver and Silver Nanoparticles
FeatureIonic Silver (Ag+)Silver Nanoparticles (AgNPs)References
Primary Mode of ActionDirect interaction with cellular components (cell wall, DNA, enzymes).Sustained release of Ag+ ions and direct physical interaction with the cell. nih.govnanocmm.techpharmamicroresources.com
ReactivityHighly reactive.Less reactive than free ions, but provides a sustained effect. nanocmm.tech
Antimicrobial PotencyStrong, concentration-dependent activity.Potent, influenced by size, shape, and ion release rate. nih.govnanocmm.tech

Impact of Nanoparticle Size, Shape, and Surface Chemistry on Microbial Interaction

The antimicrobial potency of silver-based systems, particularly those involving nanoparticles, is not solely dependent on the presence of silver ions but is significantly modulated by the physical and chemical characteristics of the nanoparticles themselves. These factors—size, shape, and surface chemistry—collectively determine the extent and nature of the interaction between the silver nanoparticles and microbial cells, ultimately influencing the bactericidal outcome.

Nanoparticle Size: The size of silver nanoparticles is a critical determinant of their antimicrobial efficacy. Smaller nanoparticles generally exhibit greater antibacterial activity due to their larger surface area-to-volume ratio. nih.govnih.gov This increased surface area allows for a greater number of atoms to be exposed at the surface, leading to a higher rate of silver ion (Ag+) release, which is a primary mechanism of silver's toxicity to bacteria. nih.gov Furthermore, smaller nanoparticles, typically those less than 10 nm, can more easily penetrate the bacterial cell wall and membrane, leading to direct interaction with intracellular components. nih.gov Studies have shown that nanoparticles in the range of 10-15 nm demonstrate enhanced antimicrobial activity and biocompatibility.

Nanoparticle Shape: The geometry of silver nanoparticles also plays a crucial role in their interaction with bacteria. Different shapes present different crystallographic facets, which can vary in their reactivity and ability to interact with the bacterial cell surface. For instance, truncated triangular silver nanoplates have been shown to exhibit stronger biocidal action compared to spherical and rod-shaped nanoparticles. This enhanced activity is attributed to the presence of the {111} lattice plane, which is more reactive. The shape of the nanoparticle influences how it makes contact with the bacterial membrane, with sharper or more angular shapes potentially causing greater physical damage.

Surface Chemistry: The surface chemistry of silver nanoparticles, including their surface charge and any capping agents used for stabilization, significantly affects their interaction with microbial cells. Bacterial cell membranes are typically negatively charged, leading to a strong electrostatic attraction with positively charged nanoparticles. frontiersin.org This attraction facilitates the adhesion of the nanoparticles to the cell surface, which is the initial step in the antimicrobial process. frontiersin.org Surface coatings can also be engineered to target specific bacterial structures or to enhance the stability and bioavailability of the nanoparticles. For example, trimethyl chitosan-capped AgNPs with a positive surface charge have demonstrated high bactericidal activity. nih.gov

Interactive Data Table: Influence of Physicochemical Properties of Silver Nanoparticles on Antimicrobial Activity

PropertyInfluence on Microbial InteractionResearch Findings
Size Smaller particles have a larger surface area-to-volume ratio, leading to increased Ag+ ion release and enhanced penetration of the bacterial cell envelope. nih.govNanoparticles <10 nm can directly interact with the bacterial cell and cause damage. nih.gov The bactericidal action of silver increases as the particle size decreases.
Shape Different shapes expose different crystallographic facets, affecting reactivity and interaction with the cell membrane.Truncated triangular nanoplates with {111} facets show stronger bactericidal effects than spherical or rod-shaped nanoparticles.
Surface Charge Positively charged nanoparticles exhibit stronger electrostatic attraction to the negatively charged bacterial cell surface, enhancing adhesion. frontiersin.orgPositively charged metal nanoparticles generally have higher bactericidal activity than negatively charged or neutral ones. nih.gov
Surface Coating Capping agents can improve stability, bioavailability, and targeting of nanoparticles.Trimethyl chitosan-capped AgNPs show potent activity against multidrug-resistant bacteria. nih.gov

Biochemical Basis of Bacterial Resistance Mechanisms to Silver Compounds

Despite the potent antimicrobial activity of silver, bacteria have evolved sophisticated resistance mechanisms to counteract its toxic effects. This resistance is a significant concern, particularly in clinical settings where silver-containing products are frequently used. The biochemical basis of this resistance is multifaceted, involving mechanisms to reduce the intracellular concentration of silver ions, detoxify silver, and repair cellular damage.

Bacterial resistance to silver can be intrinsic or acquired through the transfer of genetic elements like plasmids. A well-characterized plasmid-mediated silver resistance system, the sil operon, has been identified in several bacterial species. This system encodes a series of proteins that work in concert to protect the cell from silver toxicity.

The primary mechanisms of silver resistance include:

Efflux Pumps: A major strategy for silver resistance is the active efflux of silver ions from the bacterial cell. The sil system, for example, includes genes that code for efflux pumps. SilP is a P-type ATPase that pumps Ag+ out of the cytoplasm, while the SilCBA complex forms a chemiosmotic efflux system that transports Ag+ from the periplasm across the outer membrane. This active removal of silver ions prevents them from reaching toxic intracellular concentrations.

Sequestration: Some bacteria can sequester silver ions, thereby preventing them from interacting with essential cellular components. The sil operon encodes a periplasmic silver-binding protein, SilE, which captures silver ions in the space between the inner and outer membranes, effectively neutralizing them before they can enter the cytoplasm.

Enzymatic Detoxification: While less common for metals, some bacteria may possess enzymatic systems capable of reducing silver ions (Ag+) to the less toxic metallic silver (Ag0).

Biofilm Formation: Bacteria residing in biofilms can exhibit increased resistance to silver. The extracellular polymeric substance (EPS) matrix of the biofilm can bind and sequester silver ions, preventing them from reaching the bacterial cells within the community.

Recent research has also highlighted other adaptive responses. For instance, some bacteria respond to silver exposure by producing sulfides, which can precipitate silver ions as insoluble and less toxic silver sulfide (B99878). nih.gov Furthermore, metabolic shifts, such as the enhancement of fermentation pathways, have been observed in bacteria exposed to silver compounds, suggesting a broader stress response is activated. nih.gov

Interactive Data Table: Biochemical Mechanisms of Bacterial Resistance to Silver

MechanismBiochemical BasisKey Genes/ProteinsBacterial Examples
Active Efflux P-type ATPase pumps and chemiosmotic efflux systems actively transport Ag+ ions out of the cell.silP, silCBAEscherichia coli, Salmonella typhimurium
Periplasmic Sequestration Silver-binding proteins in the periplasm trap Ag+ ions before they can enter the cytoplasm.silEEscherichia coli, Enterobacter cloacae
Metabolic Alterations Production of sulfides to precipitate Ag+ as Ag2S. Alterations in fermentation and fatty acid synthesis pathways. nih.govNot fully elucidatedStaphylococcus aureus, Pseudomonas aeruginosa, Enterococcus faecalis nih.gov
Biofilm Formation The extracellular polymeric substance (EPS) matrix binds and immobilizes silver ions, limiting their penetration.Genes involved in EPS productionVarious biofilm-forming bacteria

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the electronic structure and bonding characteristics of molecular systems. For a hypothetical analysis of silver ammonium (B1175870) lactate (B86563), DFT calculations would be employed to optimize the molecular geometry, revealing precise bond lengths, bond angles, and dihedral angles between the silver ion, the ammonium cation, and the lactate anion.

A key aspect of this analysis would be the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is critical for determining the compound's chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis would further elucidate the nature of the bonding, quantifying the charge transfer between the silver ion and the lactate and ammonium ligands. This would clarify the extent of covalent versus electrostatic character in the Ag-O (lactate) and potential Ag-N (ammonium) interactions.

Table 7.1: Hypothetical DFT-Calculated Parameters for Silver Ammonium Lactate

Parameter Predicted Value Range Significance
Ag-O Bond Length (Å) 2.2 - 2.4 Indicates the strength of the silver-lactate interaction.
Ag-N Bond Length (Å) 2.1 - 2.3 Characterizes the coordination of the ammonium ligand.
HOMO-LUMO Gap (eV) 3.0 - 5.0 Relates to the electronic stability and reactivity of the complex.

Molecular Dynamics (MD) Simulations of Silver-Ligand Interactions and Solution Behavior

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules and their interactions in a condensed phase, such as in an aqueous solution. For this compound, MD simulations would model the interactions between the silver ion, lactate, and ammonium ions, as well as their interactions with surrounding solvent molecules (e.g., water).

These simulations could predict the solvation structure around the silver ion, determining the coordination number of water molecules and the preferred orientation of the lactate and ammonium ligands. The radial distribution function (RDF) would be a key output, providing insight into the average distances between different atomic species. Furthermore, MD simulations can be used to calculate thermodynamic properties like the free energy of solvation, which is crucial for understanding the compound's solubility and stability in solution. The dynamics of ligand exchange processes could also be investigated, providing a picture of the stability of the silver-ligand complex over time.

Table 7.2: Potential Outputs from MD Simulations of Aqueous this compound

Simulation Output Information Gained
Radial Distribution Function (g(r)) Provides probable distances between the silver ion and oxygen/nitrogen atoms of the ligands and solvent.
Coordination Number Determines the average number of ligands and solvent molecules directly interacting with the silver ion.
Solvation Free Energy Quantifies the thermodynamic favorability of dissolving the compound in a solvent.

Quantum Chemical Prediction of Spectroscopic Signatures and Reaction Pathways

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules. For this compound, TD-DFT calculations could predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. This would help in identifying the characteristic spectral signatures of the compound. Similarly, calculations of vibrational frequencies would allow for the theoretical prediction of infrared (IR) and Raman spectra, which could then be used to interpret experimental spectroscopic data and identify characteristic vibrational modes associated with the lactate and ammonium ligands coordinated to the silver ion.

Furthermore, quantum chemical calculations can be used to explore potential reaction pathways. For instance, the mechanism of ligand substitution or the redox reactions involving the silver ion could be modeled. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a deeper understanding of the kinetics and thermodynamics of reactions involving this compound.

Table 7.3: Predicted Spectroscopic and Reaction Pathway Data from Quantum Chemistry

Analysis Type Predicted Data Application
TD-DFT Electronic transition energies (nm) Prediction and interpretation of UV-Vis spectra.
Vibrational Frequency Calculation Wavenumbers (cm⁻¹) for IR and Raman modes Identification of functional groups and coordination modes.

Environmental Fate and Transformation in Aqueous and Soil Systems

Dissolution and Speciation of Silver and its Complexes in Environmental Compartments

Upon entering an aqueous environment, silver ammonium (B1175870) lactate (B86563) is expected to readily dissolve, dissociating into silver ions (Ag⁺), ammonium ions (NH₄⁺), and lactate ions. The subsequent speciation of the silver ion is highly dependent on the physicochemical properties of the surrounding medium, including pH, ionic strength, and the presence of various organic and inorganic ligands. nih.govnih.gov

In soil systems, the dissolution and speciation are further complicated by the interaction with solid phases. Silver ions exhibit a strong affinity for soil components, leading to sorption onto clay minerals, iron and manganese oxides, and soil organic matter. mdpi.comresearchgate.net The speciation in soil porewater is governed by the same complexation reactions as in aqueous systems, with the dissolved fraction being in equilibrium with the sorbed fraction.

The following table summarizes the key silver species anticipated in different environmental compartments:

Environmental CompartmentDominant Silver Species (Examples)Influencing Factors
FreshwaterAg⁺, AgCl(aq), Ag₂S(s)pH, chloride concentration, sulfide (B99878) concentration, presence of dissolved organic matter
Soil PorewaterAg⁺, Ag-organic matter complexesSoil pH, organic matter content, clay content, presence of competing cations
SedimentsAg₂S(s), Ag sorbed to particlesRedox potential, sulfur content, organic carbon content

Transformation Pathways: Aggregation, Agglomeration, and Redox Reactions in Environmental Matrices

The transformation of silver species in the environment is a dynamic process involving physical and chemical changes. While aggregation and agglomeration are more relevant to silver nanoparticles, the underlying principles of particle interaction can be extended to the fate of silver ions that may form secondary nanoparticles. acs.orgdovepress.com

Aggregation and Agglomeration: In certain environmental conditions, silver ions can be reduced to form silver nanoparticles (AgNPs). rsc.orgrsc.org These nanoparticles can then undergo aggregation (irreversible joining) or agglomeration (reversible clustering), forming larger entities. acs.org The stability of these nanoparticle suspensions is influenced by factors such as ionic strength and the presence of natural organic matter (NOM). researchgate.net High ionic strength can destabilize nanoparticle suspensions, leading to increased aggregation. dovepress.com

Redox Reactions: Redox reactions play a crucial role in the transformation of silver. The silver ion (Ag⁺) can be reduced to elemental silver (Ag⁰), often facilitated by dissolved organic matter and sunlight. rsc.orgnih.gov Conversely, elemental silver can be oxidized to release Ag⁺ ions, a process that is enhanced in the presence of oxygen. mdpi.com The redox state of the environment (i.e., whether it is oxidizing or reducing) will therefore significantly impact the form and mobility of silver. rsc.org

A summary of key transformation pathways is presented below:

Transformation PathwayDescriptionKey Environmental Drivers
Reduction Ag⁺ is reduced to Ag⁰, potentially forming nanoparticles.Presence of dissolved organic matter, sunlight, reducing conditions. rsc.orgresearchgate.net
Oxidation Ag⁰ is oxidized to Ag⁺, increasing its solubility.Presence of oxygen, oxidizing conditions. mdpi.com
Aggregation/Agglomeration Formation of larger silver particle clusters from smaller ones.High ionic strength, low concentrations of stabilizing agents (e.g., NOM). dovepress.com
Sulfidation Reaction of Ag⁺ or AgNPs with sulfur to form less soluble silver sulfide (Ag₂S).Presence of sulfide, often in anaerobic environments. nih.gov

Environmental Mobility and Transport of Silver Ammonium Lactate Components

The mobility of the components of this compound in the environment varies significantly. The lactate and ammonium ions are generally mobile in water and are subject to biological degradation and uptake.

The transport of silver, however, is largely limited by its strong tendency to sorb to soil and sediment particles. researchgate.netotago.ac.nz The sorption of silver ions to soil is significantly greater than that of silver nanoparticles, and this sorption increases with higher pH. researchgate.netotago.ac.nz Once sorbed, the mobility of silver is substantially reduced.

However, under certain conditions, silver can be mobilized. The formation of stable, soluble complexes with dissolved organic matter can enhance the transport of silver in both surface and groundwater. nih.gov Additionally, silver associated with colloidal particles can be transported through porous media. mdpi.com

The table below outlines the factors influencing the mobility of silver in the environment:

FactorInfluence on Silver Mobility
Sorption to soil/sediment Decreases mobility. researchgate.netotago.ac.nz
Complexation with dissolved organic matter Can increase mobility. nih.gov
High ionic strength Can decrease mobility by promoting aggregation and settling. dovepress.com
Low pH Can increase mobility due to competition for binding sites.
Association with colloids Can facilitate transport. mdpi.com

Interactions with Natural Organic Matter and Inorganic Constituents in Aqueous and Soil Environments

Interactions with Natural Organic Matter (NOM): Natural organic matter, such as humic and fulvic acids, plays a dual role in the environmental fate of silver. On one hand, NOM can coat silver particles, providing steric stabilization and preventing aggregation, thereby increasing their mobility. mdpi.comresearchgate.net On the other hand, NOM can act as a reducing agent, facilitating the formation of silver nanoparticles from silver ions. nih.gov Furthermore, the complexation of silver ions with dissolved organic matter can significantly increase their solubility and transport in the environment. researchgate.netnih.gov Studies have shown that up to 70% of silver in soil water extracts can be strongly complexed with dissolved organic matter. researchgate.netnih.gov

Interactions with Inorganic Constituents: Inorganic constituents in soil and water are critical in controlling silver speciation and mobility. Clay minerals and metal oxides (e.g., iron and aluminum oxides) have a high affinity for silver ions, leading to strong adsorption and immobilization. mdpi.com The presence of inorganic anions, particularly chloride and sulfide, leads to the precipitation of sparingly soluble silver salts like silver chloride (AgCl) and silver sulfide (Ag₂S), which significantly reduces the concentration of free silver ions in solution. inchem.orgnih.gov

The following table summarizes the interactions of silver with key environmental constituents:

ConstituentNature of InteractionImpact on Silver
Natural Organic Matter (NOM) Complexation, reduction, surface coating.Can increase or decrease mobility depending on the specific interaction. mdpi.comnih.gov
Clay Minerals Adsorption.Decreased mobility and bioavailability. mdpi.com
Metal Oxides Adsorption.Decreased mobility and bioavailability. mdpi.com
Chloride (Cl⁻) Precipitation (AgCl).Reduced concentration of free Ag⁺. nih.gov
Sulfide (S²⁻) Precipitation (Ag₂S).Significant reduction in silver solubility and bioavailability. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.